molecular formula C15H12IN B13682855 2-(2-Iodophenyl)-1-methylindole

2-(2-Iodophenyl)-1-methylindole

Cat. No.: B13682855
M. Wt: 333.17 g/mol
InChI Key: DULNSWJBXCTEIN-UHFFFAOYSA-N
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Description

2-(2-Iodophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to the indole structure. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodophenyl)-1-methylindole typically involves the iodination of a precursor compound. One common method is the radical cyclization of 2-iodoaryl allenyl amines, which involves the use of radical initiators and specific reaction conditions to achieve the desired product . Another approach involves the coupling of 2-iodoaniline with aromatic aldehydes, followed by cyclization to form the indole structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodophenyl)-1-methylindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane, IBX, mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2-(2-Iodophenyl)-1-methylindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Iodophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with sigma-1 receptors, which play a role in stress response and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Iodophenyl)-1-methylindole is unique due to its indole structure combined with an iodine-substituted phenyl ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H12IN

Molecular Weight

333.17 g/mol

IUPAC Name

2-(2-iodophenyl)-1-methylindole

InChI

InChI=1S/C15H12IN/c1-17-14-9-5-2-6-11(14)10-15(17)12-7-3-4-8-13(12)16/h2-10H,1H3

InChI Key

DULNSWJBXCTEIN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3I

Origin of Product

United States

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